molecular formula C15H29N3O2 B12757130 1-(3-Piperidinopropionyl)-4-(2-hydroxypropyl)piperazine CAS No. 110187-51-4

1-(3-Piperidinopropionyl)-4-(2-hydroxypropyl)piperazine

Cat. No.: B12757130
CAS No.: 110187-51-4
M. Wt: 283.41 g/mol
InChI Key: ONHWKNDTNOTSFV-UHFFFAOYSA-N
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Description

1-(3-Piperidinopropionyl)-4-(2-hydroxypropyl)piperazine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring and a piperazine ring, which are connected through a propionyl group and a hydroxypropyl group, respectively. Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Piperidinopropionyl)-4-(2-hydroxypropyl)piperazine typically involves the following steps:

    Formation of the Piperidinopropionyl Intermediate: This step involves the reaction of piperidine with a suitable acylating agent, such as propionyl chloride, under basic conditions to form the piperidinopropionyl intermediate.

    Formation of the Hydroxypropylpiperazine Intermediate: This step involves the reaction of piperazine with a suitable alkylating agent, such as 2-chloropropanol, under basic conditions to form the hydroxypropylpiperazine intermediate.

    Coupling Reaction: The final step involves the coupling of the two intermediates under suitable conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-Piperidinopropionyl)-4-(2-hydroxypropyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carbonyl group in the propionyl moiety can be reduced to form an alcohol derivative.

    Substitution: The piperidine and piperazine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of ketone or carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperidine and piperazine derivatives.

Scientific Research Applications

1-(3-Piperidinopropionyl)-4-(2-hydroxypropyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting various biological pathways.

    Pharmacology: It is studied for its potential effects on neurotransmitter systems and receptor binding.

    Biochemistry: It is used as a tool compound to study enzyme kinetics and protein-ligand interactions.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Piperidinopropionyl)-4-(2-hydroxypropyl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. Additionally, it can inhibit or activate enzymes involved in various metabolic processes, thereby exerting its effects on cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Piperidinopropionyl)-4-(2-hydroxyethyl)piperazine: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.

    1-(3-Piperidinopropionyl)-4-(2-methoxypropyl)piperazine: Similar structure but with a methoxypropyl group instead of a hydroxypropyl group.

    1-(3-Piperidinopropionyl)-4-(2-chloropropyl)piperazine: Similar structure but with a chloropropyl group instead of a hydroxypropyl group.

Uniqueness

1-(3-Piperidinopropionyl)-4-(2-hydroxypropyl)piperazine is unique due to its specific combination of functional groups, which allows it to interact with a wide range of biological targets. Its hydroxypropyl group provides additional hydrogen bonding capabilities, enhancing its binding affinity and specificity compared to similar compounds.

Properties

CAS No.

110187-51-4

Molecular Formula

C15H29N3O2

Molecular Weight

283.41 g/mol

IUPAC Name

1-[4-(2-hydroxypropyl)piperazin-1-yl]-3-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C15H29N3O2/c1-14(19)13-17-9-11-18(12-10-17)15(20)5-8-16-6-3-2-4-7-16/h14,19H,2-13H2,1H3

InChI Key

ONHWKNDTNOTSFV-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCN(CC1)C(=O)CCN2CCCCC2)O

Origin of Product

United States

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